![molecular formula C₁₅H₁₅D₅N₂O₂ B1146458 N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 CAS No. 1104483-92-2](/img/structure/B1146458.png)
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5
Übersicht
Beschreibung
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 is a deuterated analog of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide. This compound is primarily used in scientific research, particularly in the field of proteomics. It is an intermediate and impurity in the production of Zaleplon, a non-benzodiazepine hypnotic agent used for the treatment of insomnia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 involves the incorporation of deuterium atoms into the parent compound. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, including deuterated reagents.
Reaction Conditions: The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for large-scale production. This includes the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 has several scientific research applications:
Proteomics: Used as a labeled compound in proteomics research to study protein interactions and functions.
Pharmaceutical Research: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly Zaleplon.
Chemical Biology: Utilized in chemical biology to investigate the mechanisms of action of various biological molecules.
Wirkmechanismus
The mechanism of action of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 involves its interaction with specific molecular targets. In the context of Zaleplon production, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the formation of key intermediates that contribute to the pharmacological activity of Zaleplon .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide: The non-deuterated analog of the compound.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in research applications that require isotopic labeling. This allows for more precise tracking and analysis of the compound in various biological and chemical processes .
Biologische Aktivität
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 is a deuterated analog of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide, primarily used in scientific research, particularly in proteomics and pharmaceutical synthesis. This compound serves as an intermediate in the production of Zaleplon, a non-benzodiazepine hypnotic agent for treating insomnia. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and toxicology.
- Molecular Formula : C15H15D5N2O2
- Molar Mass : 265.36 g/mol
- CAS Number : 1104483-92-2
This compound interacts with specific molecular targets involved in the pharmacological pathways leading to the synthesis of Zaleplon. The compound's mechanism involves the formation of key intermediates that contribute to the drug's overall efficacy and safety profile. Its interactions are primarily studied through proteomic techniques, allowing researchers to elucidate its role in protein interactions and functions .
1. Proteomics Applications
The compound is utilized as a labeled reagent in proteomics research, aiding in the study of protein interactions and functions. This application is vital for understanding cellular mechanisms and drug interactions at a molecular level.
2. Pharmaceutical Research
As an intermediate in Zaleplon synthesis, this compound plays a significant role in pharmaceutical chemistry. Its structural properties allow for modifications that enhance the pharmacological profile of the final product .
3. Cytotoxicity Studies
Recent studies have explored the cytotoxic potential of compounds similar to this compound against various cancer cell lines. Computational analyses have indicated promising interactions with proteins associated with leukemia, suggesting potential therapeutic applications .
Table 1: Summary of Biological Activity Studies
Eigenschaften
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+/i1D3,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWJJVRASIHSQS-CZIVGBDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.